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coat protein, potato virus Y - 162875-27-6

coat protein, potato virus Y

Catalog Number: EVT-1512983
CAS Number: 162875-27-6
Molecular Formula: C9H9N3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Potato Virus Y is primarily transmitted by aphids and can cause severe symptoms in infected plants, including stunting and leaf deformation. The coat protein is classified as a structural protein that forms filamentous particles around the viral RNA, facilitating its stability and transmission . PVY is further categorized into several strains, including PVY N, PVY O, and PVY C, each with distinct pathogenic properties .

Synthesis Analysis

Methods

The synthesis of the coat protein from Potato Virus Y can be achieved through various methods, including recombinant DNA technology. This involves cloning the gene encoding the coat protein into expression vectors that can be introduced into host organisms such as Escherichia coli or plant systems.

Technical Details

For instance, researchers have successfully produced virus-like particles (VLPs) by expressing the coat protein in bacterial systems. These VLPs can self-assemble into structures resembling natural virions but lack viral RNA, making them useful for studying the structural properties of the coat protein without the complexities introduced by RNA interactions . High-resolution cryoelectron microscopy has been employed to analyze these assemblies, revealing insights into their architecture and stability .

Molecular Structure Analysis

Structure

The molecular structure of the coat protein is characterized by a helical arrangement that encapsulates the viral RNA. Recent studies utilizing cryoelectron microscopy have provided near-atomic resolution images of PVY virions, highlighting interactions between the coat protein and viral RNA that are crucial for maintaining virion stability .

Data

The structural analysis indicates significant plasticity within the amino- and carboxyl-terminal regions of the coat protein, which are essential for its multifunctional roles during the viral life cycle. These regions facilitate interactions necessary for assembly, movement within plant tissues, and transmission by aphids .

Chemical Reactions Analysis

Reactions

The coat protein undergoes specific biochemical reactions during its assembly and interaction with viral RNA. These include conformational changes that allow for effective encapsidation of the RNA genome and interactions with host cellular machinery.

Technical Details

Mutational analyses have demonstrated that alterations in key residues within the coat protein can disrupt its ability to form stable complexes with RNA or affect its assembly into functional virions. This highlights the importance of precise molecular interactions in maintaining viral integrity and infectivity .

Mechanism of Action

Process

The mechanism by which the coat protein facilitates infection involves several stages:

  1. Assembly: The coat protein assembles around the viral RNA to form a protective capsid.
  2. Transmission: The assembled virions are transmitted to new host plants via aphids.
  3. Release: Once inside a new host cell, the virion disassembles to release its RNA genome for replication.

Data

Research has shown that specific regions of the coat protein are critical for these processes, particularly those involved in binding to RNA and facilitating movement through plant tissues .

Physical and Chemical Properties Analysis

Physical Properties

The coat protein exhibits high stability under various environmental conditions, which contributes to its effectiveness as a viral agent. Its filamentous structure allows for efficient packing within plant cells.

Chemical Properties

Chemically, the coat protein is composed primarily of hydrophilic and hydrophobic amino acids that facilitate interactions with both viral RNA and host cellular components. The stability of these interactions is crucial for maintaining virion integrity during transmission .

Applications

Scientific Uses

The multifunctional nature of Potato Virus Y's coat protein makes it a valuable tool in various scientific applications:

  • Nanobiotechnology: The structural properties of PVY's coat protein can be exploited to develop nanocarriers for drug delivery or vaccine development.
  • Plant Virology Research: Understanding how this protein interacts with host cells can provide insights into plant-virus interactions and lead to improved resistance strategies against PVY.
  • Diagnostic Tools: The epitopes present on the coat protein can be utilized to develop monoclonal antibodies for detecting PVY in infected plants or seed potatoes .
Structural Biology of PVY Coat Protein

High-Resolution Architecture of PVY Virions

Cryoelectron Microscopy (Cryo-EM) Insights into Flexuous Filamentous Structure

Recent cryoelectron microscopy (cryo-EM) studies have resolved the near-atomic structure of Potato Virus Y (PVY) virions at 3.4 Å resolution, revealing the intricate organization of its flexuous filamentous particles. These virions exhibit a left-handed helical symmetry with a diameter of 130 Å and contain approximately 8.8 coat protein (CP) subunits per helical turn [1] [2]. The flexuous morphology stems from the unique arrangement of CP subunits, which form a protective protein layer around the viral RNA genome. This architectural flexibility enables PVY to navigate through plant cell plasmodesmata during systemic infection—a critical adaptation for plant viral pathogens [9]. The cryo-EM density map allowed tracing of the CP polypeptide chain from Val44 to Met267, with the globular core domain exhibiting a conserved α-helix and β-sheet organization among potyviruses [2].

Table 1: Cryo-EM Structural Parameters of PVY Virions and Virus-Like Particles (VLPs)

Structure TypeResolution (Å)SymmetryCP Subunits/TurnKey Structural FeaturesReferences
Native PVY virion3.4Helical8.8Intact lumenal C-terminal organization [1]
RNA-free VLP (bacterial)4.1Stacked octameric ringsN/ADisordered C-terminal regions [2]
VLPh+RNA (helical with RNA)2.99Helical8.8RNA-stabilized C-terminal density [6]
SPFMV VLP (potyvirus)2.6Helical8.8Conserved CP core architecture [4]

Helical Symmetry and Lumenal Organization of Carboxyl-Terminal Regions

A groundbreaking discovery in PVY structural biology concerns the lumenal organization of the carboxyl-terminal regions (C-terminal) of CP subunits. Unlike previous models suggesting surface exposure, cryo-EM demonstrates these regions are completely buried within the virion's interior, forming an intricate helical ribbon along the longitudinal axis [1] [2]. This cone-shaped structure results from extensive interactions between extended C-terminal domains and the encapsidated viral RNA. The C-terminal region (approximately 40-60 residues) exhibits high intrinsic disorder when not RNA-bound, but adopts ordered conformations when supported by the RNA scaffold within mature virions [3]. This structural arrangement provides mechanical stability to the virion while maintaining the flexibility required for cell-to-cell movement—a dual functionality critical for PVY's infectivity [1] [9].

Comparative Analysis with Other Potyviruses and Potexviruses

Comparative structural analysis reveals a conserved three-domain architecture in PVY CP shared across potyviruses (e.g., SPFMV, WMV) and potexviruses (e.g., PepMV, BaMV), despite evolutionary divergence. The globular core domains of these viruses exhibit structural homology, with PVY CP showing root-mean-square deviation (RMSD) values of 1.24 Å against watermelon mosaic virus (WMV) and 2.46 Å against pepino mosaic virus (PepMV) [2]. However, significant differences exist in their terminal domain organization and virion stability profiles. Potyviruses like PVY and SPFMV display more extensive CP-CP interaction networks (involving up to 12 neighboring subunits) compared to potexviruses (approximately 8 neighbors), explaining their greater mechanical flexibility [2] [4]. Thermal stability studies further demonstrate that ipomovirus SPMMV VLPs exhibit enhanced stability over potyvirus SPFMV VLPs, suggesting genus-specific adaptations in capsid resilience [4].

RNA-Coat Protein Interaction Networks

Role of Viral RNA in Stabilizing Virion Configuration

Viral RNA (vRNA) serves as a structural scaffold essential for maintaining PVY virion architecture. This is dramatically evidenced by the structural divergence between native PVY virions and RNA-free virus-like particles (VLPs). While native virions exhibit continuous helical symmetry, recombinant VLPs assembled without RNA adopt a stacked octameric ring architecture with reduced inter-subunit connectivity and increased structural disorder in C-terminal regions [2] [3]. The vRNA scaffolding function was further confirmed through mutational studies showing that deletions in the RNA-binding loop (residues Ser125-Gly130) prevent proper virion assembly in planta [2]. Biochemically, vRNA binding induces conformational changes in the CP core domain, particularly stabilizing the S125-G130 loop that connects α-helix 4 and β-sheet 3—a structural transition critical for establishing the helical nucleoprotein complex [2] [6].

Conserved RNA-Binding Motifs and Electrostatic Interactions

PVY employs a sophisticated dual-site RNA binding mechanism mediated by conserved residues. Primary RNA binding occurs in an armpit-shaped groove between the CP core and C-terminal region, accommodating five nucleotides per CP subunit. Three universally conserved residues orchestrate this interaction: Ser125, Arg157, and Asp201 [2] [4]. These residues form a polar binding pocket with specific nucleotide interactions: nucleotide NUC4 faces the groove base while NUC1-NUC3 and NUC5 face outward [2]. A secondary interaction site involves Ser240 from the C-terminal region of one CP subunit binding nucleotides associated with CPn+9, creating an inter-subunit RNA clasping mechanism unique to PVY among characterized potyviruses [2]. The electrostatic nature of these interactions is demonstrated by the disruption of virion integrity under high ionic conditions, confirming the dominance of salt bridges in maintaining RNA-CP association [1].

Table 2: Conserved RNA-Binding Motifs in PVY Coat Protein

ResiduePosition in CPInteraction TypeFunctional RoleConservation Across Potyviridae
Ser125Core domain (α4-β3 loop)Hydrogen bondingPrimary RNA binding siteUniversal (>98% of potyviruses)
Arg157α-helix 5Electrostatic/cation-πNucleotide base stabilizationUniversal
Asp201β-hairpinHydrogen bondingPhosphate backbone interactionUniversal
Ser240C-terminal regionHydrogen bondingSecondary inter-subunit RNA bindingPVY clade-specific

Structural Plasticity of Terminal Regions

Dynamic Flexibility of Amino- and Carboxyl-Terminal Domains

The N- and C-terminal regions of PVY CP exhibit extraordinary structural plasticity, functioning as molecular switches that adopt context-dependent conformations. The N-terminal region (NTR, residues 1-43) is surface-exposed and intrinsically disordered, acting as a flexible inter-subunit linker that clips adjacent CP cores [1] [3]. Cryo-EM density for these regions is poorly defined due to their dynamic flexibility and susceptibility to proteolytic cleavage—a feature potentially exploited during aphid transmission [1] [5]. The C-terminal region (CTR) displays metamorphic behavior: in RNA-bound virions it forms an ordered lumenal scaffold, while in RNA-free environments it becomes largely disordered beyond residue 218 [3]. This structural metamorphosis was visualized through comparative analysis of polymorphic VLPs, where the same wild-type CP can simultaneously assemble into three architecturally distinct particles (helical RNA-containing, helical RNA-free, and stacked-ring) based on terminal domain conformations [3].

Impact of Terminal Deletions on Virion Stability

Terminal deletion mutagenesis provides functional insights into PVY CP plasticity:

C-terminal deletions:

  • ΔC40 (removing entire C-IDR): Forms VLPs with helical or stacked-ring architecture but increases RNA encapsidation efficiency by 35%, suggesting enhanced RNA accessibility to the binding pocket [3].
  • ΔC60 (removing C-IDR + α8-helix): Abolishes RNA binding capacity due to disruption of the conserved RNA-binding groove [3] [6].

N-terminal deletions:

  • ΔN30: Severely compromises cell-to-cell movement without affecting in vitro particle assembly, indicating specialized functions in viral transport [1].
  • DAG motif mutations: Impair aphid transmissibility while maintaining virion integrity, highlighting the NTR's role in vector interactions [1] [7].

Table 3: Functional Consequences of Terminal Deletions in PVY CP

Deletion/MutationStructural ImpactAssembly CompetenceInfectivity in PlantaKey Phenotypic Changes
ΔC40Partial disorder in lumenForms VLPs/virionsReducedIncreased RNA encapsidation, reduced thermal stability
ΔC60Loss of α-helix 8Forms only stacked ringsNon-infectiousAbolished RNA binding
ΔN30Intact core domainForms virionsDeficient in movementNormal virion assembly but impaired cell-to-cell transport
DAG motif mutationLocal structural changeForms virionsTransmissible deficientAphid transmission abolished

Biophysical analyses confirm that terminal truncations significantly alter nanomechanical properties. Atomic force microscopy (AFM) studies reveal that ΔC40 virions exhibit reduced persistence length and increased mechanical compliance compared to wild-type virions, directly linking the C-terminal organization with virion rigidity [9] [10]. This structural plasticity enables PVY CP to perform multifunctional roles beyond encapsidation—including viral movement, vector transmission, and host factor interactions—making it an evolutionary solution to genomic economy in RNA viruses [1] [3]. The metamorphic nature of these regions has inspired their exploitation in nanobiotechnology, where engineered CP variants self-assemble into novel nanostructures including spherical, cubic, and ring-shaped particles with tunable symmetry [3].

Properties

CAS Number

162875-27-6

Product Name

coat protein, potato virus Y

Molecular Formula

C9H9N3

Synonyms

coat protein, potato virus Y

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